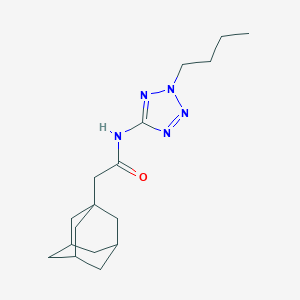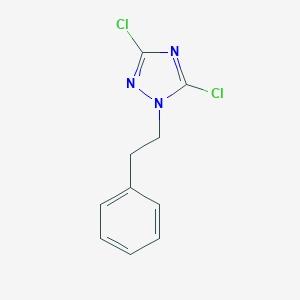![molecular formula C20H20Cl2N2O B249447 N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide](/img/structure/B249447.png)
N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(9H-carbazol-9-yl)propyl]-2,2-dichloro-1-methylcyclopropanecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential application in research. This compound is commonly referred to as CDCP and has been studied for its mechanism of action and its potential use in biochemical and physiological research.
Wirkmechanismus
The mechanism of action of CDCP is not fully understood, but it is believed to act as a modulator of neurotransmitter activity by binding to specific receptors in the brain. It has been shown to have an affinity for dopamine D2 receptors and serotonin 5-HT2A receptors, among others.
Biochemical and Physiological Effects:
CDCP has been shown to have a number of biochemical and physiological effects in animal studies. It has been shown to increase the release of dopamine and serotonin in the brain, as well as to enhance the activity of certain brain regions involved in memory and learning.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CDCP in lab experiments is its specificity for certain neurotransmitter receptors, which allows for targeted manipulation of brain activity. However, one limitation is that its effects may vary depending on the animal model used and the specific experimental conditions.
Zukünftige Richtungen
There are a number of potential future directions for research on CDCP. One area of interest is its potential use in the treatment of neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations of its use.
Synthesemethoden
The synthesis of CDCP involves the reaction of 1-methylcyclopropanecarboxylic acid with 3-(9H-carbazol-9-yl)propylamine in the presence of thionyl chloride and dichloromethane. This reaction results in the formation of CDCP as a white solid with a melting point of 137-138°C.
Wissenschaftliche Forschungsanwendungen
CDCP has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been shown to have an effect on the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition.
Eigenschaften
Molekularformel |
C20H20Cl2N2O |
|---|---|
Molekulargewicht |
375.3 g/mol |
IUPAC-Name |
N-(3-carbazol-9-ylpropyl)-2,2-dichloro-1-methylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H20Cl2N2O/c1-19(13-20(19,21)22)18(25)23-11-6-12-24-16-9-4-2-7-14(16)15-8-3-5-10-17(15)24/h2-5,7-10H,6,11-13H2,1H3,(H,23,25) |
InChI-Schlüssel |
YDUSUCVUBQBXTA-UHFFFAOYSA-N |
SMILES |
CC1(CC1(Cl)Cl)C(=O)NCCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Kanonische SMILES |
CC1(CC1(Cl)Cl)C(=O)NCCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B249365.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B249370.png)

![2-[(4-methylphenyl)sulfonyl]-N-[4-(2-thienyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B249374.png)
![4-({4-[2-(Phenylsulfonyl)ethyl]phenyl}sulfonyl)morpholine](/img/structure/B249380.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B249381.png)

![N-(4-acetylphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B249384.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B249387.png)
![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)

![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)
